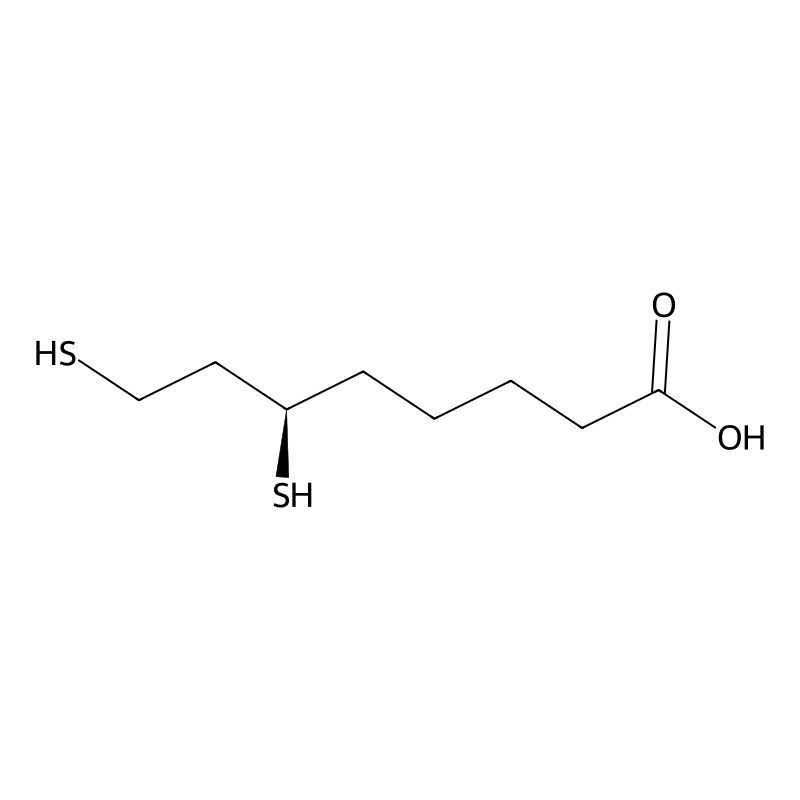

(R)-dihydrolipoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Antioxidant Properties

(R)-DHLA is a potent antioxidant. It can directly scavenge free radicals and regenerate other antioxidants like vitamin C and E []. This ability is being investigated for its potential role in reducing oxidative stress, which is implicated in various diseases like neurodegenerative disorders and cardiovascular disease [, ].

Role in Cellular Metabolism

(R)-DHLA plays a crucial role in cellular metabolism as a cofactor for several enzymes involved in the Krebs cycle, the primary pathway for energy production in cells []. Studies suggest that (R)-DHLA supplementation might improve insulin sensitivity and glucose metabolism, potentially beneficial for managing diabetes [].

(R)-dihydrolipoic acid is a reduced form of lipoic acid, characterized by the presence of two thiol groups instead of the disulfide bond found in its oxidized counterpart. This compound plays a crucial role in cellular metabolism and is recognized for its antioxidant properties. Structurally, it consists of a dithiolane ring with two sulfur atoms, each bonded to a hydrogen atom, making it more reactive than lipoic acid itself .

Dihydrolipoic acid is produced naturally in the body through the reduction of lipoic acid, primarily within mitochondria, and can also form via non-enzymatic reactions in the extracellular environment . Its bioactivity is often attributed to its ability to participate in redox reactions, influencing various biochemical pathways.

The primary chemical reaction involving (R)-dihydrolipoic acid is its formation from lipoic acid through reduction, which can occur enzymatically via lipoamide dehydrogenase or through non-enzymatic thiol-disulfide exchange reactions .

In addition to serving as a cofactor in several mitochondrial enzyme complexes, dihydrolipoic acid participates in redox reactions that modulate cellular signaling pathways. It acts as a reducing agent, facilitating the conversion of oxidized forms of biomolecules back to their reduced states. This property allows it to scavenge free radicals and chelate transition metal ions, thereby reducing oxidative stress within cells .

(R)-dihydrolipoic acid exhibits significant biological activity, particularly as an antioxidant. It helps lower the redox activity of transition metals and scavenges free radicals, contributing to cellular protection against oxidative damage .

Moreover, dihydrolipoic acid is involved in energy metabolism as a cofactor for several key enzyme complexes, including those involved in the citric acid cycle. Its role in modulating redox status affects various signaling pathways related to inflammation, insulin sensitivity, and neuroprotection . Research indicates that it may also influence gene expression related to antioxidant defense mechanisms and cellular stress responses .

The synthesis of (R)-dihydrolipoic acid can occur through several methods:

- Enzymatic Reduction: The most common method involves the enzymatic reduction of lipoic acid using lipoamide dehydrogenase in the presence of NADH or NADPH within mitochondria .

- Chemical Reduction: Dihydrolipoic acid can also be synthesized chemically using reducing agents such as lithium aluminum hydride or sodium borohydride to convert lipoic acid into its reduced form .

- Non-Enzymatic Reactions: In biological systems, dihydrolipoic acid can form through non-enzymatic thiol-disulfide exchange reactions between lipoic acid and other thiols present in the cellular environment .

(R)-dihydrolipoic acid has several applications:

- Nutritional Supplement: It is often included in dietary supplements due to its antioxidant properties and potential benefits for metabolic health.

- Pharmaceutical Use: Research suggests potential therapeutic applications for conditions like diabetic neuropathy and neurodegenerative diseases due to its neuroprotective effects .

- Cosmetic Industry: Its ability to scavenge free radicals makes it a valuable ingredient in anti-aging skincare products.

Studies have shown that (R)-dihydrolipoic acid interacts with various biomolecules:

- Metal Ions: It chelates transition metal ions like iron and copper, which can contribute to its antioxidant effects by preventing metal-catalyzed oxidative damage .

- Proteins: Dihydrolipoic acid can form mixed disulfides with cysteine residues in proteins, influencing their function and stability .

- Cell Signaling Pathways: It modulates signaling pathways such as NFκB and PI3K/Akt by altering the redox state of cysteine residues involved in these pathways .

Several compounds share structural or functional similarities with (R)-dihydrolipoic acid:

| Compound | Structure/Properties | Unique Features |

|---|---|---|

| Lipoic Acid | Contains a disulfide bond; oxidized form of dihydrolipoic acid | Acts as a cofactor for enzyme complexes; less reactive |

| Acetyl-L-carnitine | Involved in fatty acid metabolism; antioxidant properties | Primarily supports mitochondrial function |

| Coenzyme Q10 | Lipid-soluble antioxidant; involved in ATP production | Unique role in electron transport chain |

| Glutathione | Tripeptide; major intracellular antioxidant | Functions primarily as a thiol-based antioxidant |

(R)-dihydrolipoic acid stands out due to its dual role as both an antioxidant and a cofactor for critical metabolic processes, differentiating it from other compounds that may serve singular functions.

The analytical determination of (R)-dihydrolipoic acid presents unique challenges due to its chemical instability, low natural abundance, and susceptibility to oxidation. High-performance liquid chromatography has emerged as the predominant analytical technique, with several detection modalities offering distinct advantages and limitations for quantitative analysis.

High-Performance Liquid Chromatography Methods with Electrochemical Detection

Electrochemical detection represents one of the most sensitive and selective approaches for (R)-dihydrolipoic acid analysis, capitalizing on the compound's redox properties. The method exploits the electrochemical oxidation of the dithiol groups present in the reduced form of lipoic acid [1] [2].

Detection Systems and Operational Parameters

Derivatization Strategies for Enhanced Detection

Chemical derivatization represents a crucial analytical strategy for improving the detection sensitivity and selectivity of (R)-dihydrolipoic acid. The compound's inherent lack of strong chromophoric or fluorophoric properties necessitates chemical modification to enable sensitive detection using conventional HPLC detectors.

Pre-Column Derivatization Approaches

Pre-column derivatization with thiol-specific reagents provides the most widely employed approach for (R)-dihydrolipoic acid analysis. 1-Benzyl-2-chloropyridinium bromide (BCPB) represents the most extensively characterized derivatization reagent, forming stable 2-S-pyridinium derivatives with excellent ultraviolet absorption characteristics [12] [7].

The BCPB derivatization reaction proceeds quantitatively under alkaline conditions (pH 9) at room temperature within 15 minutes [12]. The resulting derivative exhibits strong absorption at 321-332 nm with molar absorptivity coefficients of approximately 1 × 10⁴ L·mol⁻¹·cm⁻¹ [7]. This enhancement enables detection limits in the low nanomolar range, representing a significant improvement over direct detection methods.

2-Chloro-1-methylquinolinium tetrafluoroborate (CMQT) offers an alternative derivatization approach with excellent sensitivity characteristics [15]. The reaction requires prior reduction of oxidized lipoic acid using sodium borohydride, followed by reaction with CMQT at pH 6. The resulting derivative demonstrates absorption at 348 nm with detection limits of 0.21 μmol/L [15].

| Reagent | Detection Wavelength | Reaction Conditions | Detection Limit | Advantages | Limitations |

|---|---|---|---|---|---|

| BCPB (1-benzyl-2-chloropyridinium bromide) | 321-332 nm | pH 9, RT, 15 min | 0.08-0.12 nmol/mL | Stable derivative, UV detection | Requires pre-reduction |

| CMQT (2-chloro-1-methylquinolinium tetrafluoroborate) | 348 nm | pH 6, after NaBH₄ reduction | 0.21 μmol/L (HPLC) | Simple procedure, good sensitivity | Multi-step procedure |

| SBD-F (ammonium-7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonic acid) | Ex 385 nm, Em 515 nm | pH 4.5, RT | 0.13 pmol | High sensitivity, fluorescence | Requires fluorescence detector |

| N-(1-pyrene)iodoacetamide | Ex/Em 440-540 nm | Pre-column derivatization | 0.6-3.5 fmol | Highest sensitivity | Complex synthesis |

| OPA + butylamine | Ex 340 nm, Em 440 nm | Simultaneous separation/derivatization | 0.02 μmol/L | One-step process | Specialized conditions |

Fluorescence Derivatization Methods

Fluorescence derivatization provides superior sensitivity compared to ultraviolet detection approaches, with several reagent systems demonstrating exceptional performance for (R)-dihydrolipoic acid analysis.

Ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonic acid (SBD-F) represents the most widely employed fluorescence derivatization reagent [14]. The reaction proceeds under mildly acidic conditions (pH 4.5) at room temperature, forming fluorescent derivatives with excitation and emission maxima at 385 and 515 nm, respectively. Detection limits in the picomolar range make this approach suitable for trace analysis applications [14].

N-(1-pyrene)iodoacetamide enables intramolecular excimer fluorescence detection, achieving the highest sensitivity reported for (R)-dihydrolipoic acid analysis with detection limits of 0.6-3.5 femtomoles on-column [16]. The derivatization forms dipyrene-labeled derivatives that exhibit characteristic excimer fluorescence between 440-540 nm, providing exceptional selectivity and sensitivity.

Simultaneous Separation and Derivatization

Post-column derivatization approaches offer advantages in terms of reaction control and reproducibility. Simultaneous separation and derivatization using o-phthaldialdehyde (OPA) with butylamine enables direct analysis without extensive sample preparation [17].

This approach utilizes gradient elution with the mobile phase containing OPA and sodium hydroxide, achieving in-situ derivatization during chromatographic separation [17]. Detection limits of 0.02 μmol/L in urine samples demonstrate the effectiveness of this simplified approach, with total analysis times under 20 minutes including sample preparation.

Derivatization Optimization and Quality Control

Successful derivatization requires careful optimization of reaction conditions, including reagent concentration, pH, temperature, and reaction time. Incomplete derivatization or side reactions can lead to poor reproducibility and matrix effects, necessitating robust quality control procedures.

Standard addition methods provide effective means for validating derivatization efficiency in complex matrices. Recovery studies using authentic (R)-dihydrolipoic acid standards spiked into representative matrices enable assessment of method performance and identification of potential interferences.

Mass Spectrometric Analysis Approaches

Mass spectrometry provides the most definitive analytical approach for (R)-dihydrolipoic acid identification and quantification, offering superior specificity and sensitivity compared to conventional detection methods. The technique enables structural confirmation while achieving detection limits suitable for trace analysis applications.

Single Quadrupole Mass Spectrometry

Liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) in selected ion monitoring (SIM) mode provides a straightforward approach for (R)-dihydrolipoic acid analysis [18]. The compound ionizes efficiently in negative electrospray mode, forming a molecular ion at m/z 205 corresponding to [M-H]⁻.

Method development typically involves optimization of source parameters including capillary voltage, cone voltage, and desolvation temperature to maximize analyte response. Mobile phase composition significantly influences ionization efficiency, with acetonitrile-water systems containing 0.1% acetic acid providing optimal performance [18].

Detection limits of 5 ng/mL in human plasma demonstrate the capability for pharmacokinetic studies and bioanalytical applications [18]. Linear dynamic ranges spanning three orders of magnitude (5-10,000 ng/mL) accommodate diverse analytical requirements from trace detection to high-concentration measurements.

Tandem Mass Spectrometry Methods

LC-MS/MS in multiple reaction monitoring (MRM) mode represents the gold standard for (R)-dihydrolipoic acid quantitative analysis, providing enhanced specificity through characteristic fragmentation patterns [19] [20]. The primary transition m/z 205→171 corresponds to loss of H₂S (34 Da) from the molecular ion, while secondary transitions enable confirmation and quantitative accuracy assessment.

Collision-induced dissociation optimization involves systematic evaluation of collision energy and collision gas pressure to maximize product ion formation while maintaining adequate precursor ion transmission. Typical collision energies range from 15-25 eV for optimal fragmentation efficiency [19].

| Method | Ionization Mode | m/z Transitions | Detection Limit | Linear Range | Sample Preparation | Internal Standard | Application |

|---|---|---|---|---|---|---|---|

| LC-ESI-MS (SIM) | Negative ESI | m/z 205 (SIM) | 5 ng/mL | 5-10,000 ng/mL | Protein precipitation (ACN) | Naproxen | Pharmacokinetics |

| LC-ESI-MS/MS (MRM) | Negative ESI | m/z 205→171 | 5 ng/mL | 5-1000 ng/mL | Liquid-liquid extraction | Rosiglitazone | Bioanalysis |

| LC-HRMS | Negative ESI | m/z 205.0→170.9 | 2.5 ng/mL | 2.5-5000 ng/mL | Protein precipitation | Naproxen | Toxicokinetics |

| Chiral LC-MS/MS | Negative ESI | m/z 205→170.9 | 0.1 ng/mL | 0.5-100 ng/mL | SPE (Oasis MAX) | ¹³C₄-α-lipoic acid | Enantiomeric determination |

High-Resolution Mass Spectrometry

High-resolution mass spectrometry provides enhanced specificity through accurate mass measurement and elemental composition determination [21]. Time-of-flight and Orbitrap mass analyzers enable mass accuracy within 2-5 ppm, facilitating confident analyte identification in complex matrices.

The high resolution capability proves particularly valuable for metabolite identification and impurity profiling applications. Full-scan acquisition modes enable retrospective data analysis, allowing identification of previously unknown metabolites or degradation products without method redevelopment.

Chiral Analysis by LC-MS/MS

Enantiomeric analysis of (R)-dihydrolipoic acid requires specialized chromatographic conditions utilizing chiral stationary phases [11] [22]. CHIRALPAK columns with appropriate mobile phase systems enable baseline separation of R and S enantiomers while maintaining mass spectrometric compatibility.

Method development involves optimization of mobile phase composition, flow rate, and column temperature to achieve adequate resolution while maintaining reasonable analysis times. Acetonitrile-methanol-formic acid systems (25:25:50, v/v/v) provide effective enantiomeric separation with detection limits of 0.1 ng/mL [11].

Stable isotope-labeled internal standards, particularly ¹³C₄-labeled α-lipoic acid, provide optimal quantitative accuracy for enantiomeric analysis [11]. These standards compensate for differential ionization efficiency and matrix effects while enabling accurate determination of enantiomeric ratios.

Matrix Effects and Method Validation

Mass spectrometric analysis of (R)-dihydrolipoic acid requires careful evaluation of matrix effects, particularly ion suppression phenomena that can compromise quantitative accuracy [19] [20]. Post-column infusion experiments enable identification of matrix effect regions during chromatographic separation.

Internal standard selection proves critical for compensating matrix effects and ensuring reliable quantitative results. Structural analogs such as naproxen provide adequate compensation for most applications, while stable isotope-labeled standards offer superior performance for demanding analytical requirements [18] [19].

Sample Preparation and Stability Considerations

The inherent chemical instability of (R)-dihydrolipoic acid presents significant challenges for analytical method development and sample handling. The compound readily oxidizes to its disulfide form under aerobic conditions, while also being susceptible to thermal decomposition and photodegradation.

Biological Sample Stability

Plasma samples containing (R)-dihydrolipoic acid demonstrate limited stability under standard storage conditions, with significant degradation observed within hours at room temperature [23]. Protein binding provides some protection against oxidation, but does not prevent long-term degradation during storage.

Optimal storage conditions involve immediate freezing at -80°C in amber vials under nitrogen atmosphere [2] [3]. These conditions maintain analyte stability for up to one month, enabling batch analysis and quality control procedures. Addition of reducing agents such as TCEP or dithiothreitol provides enhanced stability but may interfere with certain analytical methods.

Urine samples present additional stability challenges due to the presence of oxidizing species and variable pH conditions [11]. Immediate acidification to pH 2-3 using phosphoric acid, combined with storage at -20°C in amber containers, provides adequate stability for routine analysis.

| Sample Type | Storage Conditions | Stability Issues | Stabilization Methods | Processing Time | Critical Factors |

|---|---|---|---|---|---|

| Human plasma | −80°C, up to 1 month | Protein binding, oxidation to LA | TCEP addition, nitrogen atmosphere | <2 hours after collection | pH control, temperature |

| Urine samples | −20°C, amber vials | Auto-oxidation, light sensitivity | Antioxidant addition, dark storage | <4 hours | Light protection, pH |

| Tissue homogenates | −80°C, immediate processing | Matrix interference, enzymatic degradation | Immediate extraction, protease inhibitors | Immediate (<30 min) | Extraction efficiency |

| Pharmaceutical formulations | 2-8°C, dry conditions | Thermal decomposition, polymerization | Cyclodextrin complexation, alkalizer addition | Ambient temperature <24 h | Moisture control |

| Food samples | Cold storage, <4°C | Enzymatic hydrolysis, pH effects | Acid extraction, quick processing | <1 hour | Hydrolysis prevention |

Extraction and Sample Preparation Stability

Sample preparation procedures must minimize exposure to oxidizing conditions while maintaining extraction efficiency. Protein precipitation using acetonitrile under acidic conditions provides rapid sample cleanup while preserving analyte integrity [18] [19].

Solid-phase extraction procedures require careful attention to drying conditions, as excessive vacuum or elevated temperatures can promote analyte degradation [3] [4]. Gentle nitrogen stream evaporation at temperatures below 40°C provides safe solvent removal without compromising analyte recovery.

Derivatized samples demonstrate superior stability compared to native (R)-dihydrolipoic acid, with BCPB derivatives remaining stable for up to 24 hours at ambient temperature [7] [24]. This enhanced stability facilitates batch processing and automated analysis procedures.

Pharmaceutical and Food Sample Considerations

Pharmaceutical formulations containing (R)-dihydrolipoic acid require specialized handling to prevent thermal decomposition during analysis [25] [26]. Complex formation with cyclodextrins significantly enhances thermal stability, with samples remaining stable at 70°C for extended periods compared to free compound [23].

Food matrices present unique challenges related to enzymatic activity and pH variation [27]. Immediate extraction with acidic solvents inactivates endogenous enzymes while maintaining analyte stability. Homogenization under cold conditions minimizes thermal stress while ensuring representative sampling.

Quality Control and Stability Monitoring

Comprehensive stability studies should encompass freeze-thaw cycling, long-term storage, and processed sample stability to establish appropriate handling protocols [19] [20]. Quality control samples prepared at low, medium, and high concentrations enable monitoring of method performance and analyte stability over time.

Stability-indicating methods must demonstrate the ability to distinguish (R)-dihydrolipoic acid from its degradation products, particularly the oxidized disulfide form [28]. Chromatographic resolution requirements ensure accurate quantification in the presence of related substances and degradation products.

Methodological Challenges and Solutions

The analytical determination of (R)-dihydrolipoic acid presents numerous methodological challenges stemming from its chemical properties, low biological concentrations, and matrix complexity. Understanding these challenges and implementing appropriate solutions is crucial for developing robust analytical methods.

Matrix Effects and Interference Management

Biological matrices introduce significant analytical challenges through protein binding, ion suppression, and co-extractive interferences [3] [27]. Plasma proteins exhibit strong binding affinity for (R)-dihydrolipoic acid, requiring comprehensive extraction procedures to achieve quantitative recovery.

Protein precipitation using acetonitrile or trichloroacetic acid provides effective matrix simplification while releasing protein-bound analyte [18] [14]. However, incomplete precipitation can lead to chromatographic column contamination and reduced method lifetime.

Solid-phase extraction offers superior matrix cleanup compared to simple precipitation methods, but requires optimization of sorbent selection and extraction conditions [10] [3]. EMR-Lipid sorbents demonstrate particular effectiveness for lipophilic compound extraction while providing extensive matrix cleanup.

| Challenge | Description | Analytical Impact | Solutions Implemented | Effectiveness | Limitations |

|---|---|---|---|---|---|

| Matrix effects in biological samples | Protein binding, ion suppression | Signal suppression, poor recovery | SPE cleanup, IS correction | Good (>90% recovery) | Additional sample preparation |

| Low natural abundance | Sub-nanomolar concentrations | Detection limit limitations | Derivatization, MS detection | Excellent (sub-ng/mL LOD) | Complex instrumentation |

| Chemical instability | Oxidation to disulfide form | Loss of analyte, poor reproducibility | Reducing agents, inert atmosphere | Moderate (requires careful handling) | Increased sample preparation time |

| Interference from related compounds | Lipoic acid, other thiols | Peak overlap, quantification errors | Chromatographic optimization | Good (baseline resolution) | Longer analysis time |

| Derivatization efficiency | Incomplete reaction, side products | Variable response, matrix effects | Reaction optimization, QC standards | Variable (method dependent) | Method complexity |

| Enantiomer separation | R/S isomer distinction | Inaccurate stereochemical analysis | Chiral columns, specific conditions | Excellent (complete separation) | Specialized columns required |

Low Concentration Detection Challenges

The physiological concentrations of (R)-dihydrolipoic acid typically range from nanomolar to sub-nanomolar levels, requiring analytical methods with exceptional sensitivity [14] [13]. Direct detection approaches often lack adequate sensitivity, necessitating chemical derivatization or mass spectrometric detection.

Fluorescence derivatization provides the highest sensitivity for conventional HPLC analysis, with detection limits reaching femtomolar levels [16]. However, derivatization introduces additional method complexity and potential sources of error, requiring careful optimization and validation.

Mass spectrometric detection offers superior sensitivity combined with enhanced specificity, enabling reliable quantification at physiologically relevant concentrations [18] [19]. Triple quadrupole systems operating in MRM mode provide optimal performance for routine bioanalytical applications.

Chemical Stability and Degradation Issues

The susceptibility of (R)-dihydrolipoic acid to oxidation presents ongoing challenges for method development and routine analysis [29] [23]. Atmospheric oxygen rapidly converts the dithiol to its disulfide form, while light exposure and elevated temperatures accelerate degradation processes.

Reducing agent addition during sample preparation provides effective stabilization, with TCEP demonstrating superior performance compared to traditional reagents such as dithiothreitol [12] [13]. However, reducing agents must be compatible with downstream analytical procedures and should not interfere with detection systems.

Inert atmosphere handling reduces oxidative degradation but requires specialized equipment and procedures [30]. Nitrogen purging of mobile phases and sample storage under argon atmosphere provide practical approaches for routine analysis.

Chromatographic Resolution and Selectivity

Achieving adequate chromatographic resolution between (R)-dihydrolipoic acid and structurally related compounds requires careful optimization of separation conditions [14] [27]. Lipoic acid, other biological thiols, and derivatization by-products can potentially interfere with quantitative analysis.

Mobile phase pH significantly influences retention and peak shape, with acidic conditions generally providing optimal performance [2] [7]. Buffer systems using phosphate or acetate at pH 2-4 maintain compound stability while ensuring reproducible retention times.

Temperature control proves essential for reproducible separations, with column thermostats maintaining temperatures within ±1°C [19]. Gradient elution programs enable optimization of resolution between critical peak pairs while maintaining reasonable analysis times.

Method Validation and Quality Assurance

Comprehensive method validation requires assessment of accuracy, precision, linearity, range, specificity, detection limits, quantitation limits, robustness, and stability [19] [20]. Regulatory guidelines provide frameworks for validation protocols, but additional considerations apply to chemically unstable analytes.

Stability-indicating capability must be demonstrated through forced degradation studies encompassing thermal, photolytic, oxidative, and hydrolytic stress conditions [28]. The analytical method should resolve degradation products from the intact analyte while maintaining quantitative accuracy.

| Parameter | HPLC-ECD | HPLC-UV (derivatized) | HPLC-Fluorescence | LC-MS/MS | Acceptance Criteria |

|---|---|---|---|---|---|

| Linearity (r²) | 0.999-0.9999 | 0.998-0.9999 | 0.999-0.9999 | 0.999-0.9999 | ≥0.995 |

| Precision (RSD %) | 0.28-4.97 | 1.5-7.0 | 1.0-6.0 | 1.5-7.1 | ≤15% |

| Accuracy (%) | 87.4-114.4 | 93.7-107.3 | 95-105 | 91.2-116.2 | 85-115% |

| LOD Range | 10 pg - 1 ng/mL | 0.02-0.21 μmol/L | 0.6 fmol - 0.02 μmol/L | 0.1-5 ng/mL | Method dependent |

| LOQ Range | 50 pg - 1 ng/mL | 0.03-0.65 μmol/L | 0.44 pmol - 0.03 μmol/L | 0.5-5 ng/mL | S/N ≥10 |

| Recovery (%) | 95-102 | 91-107 | 88-104 | 92-115 | ≥80% |

| Matrix Effect (%) | ±10-15 | ±15-20 | ±10 | ±20 | ±25% |

Quality Control Strategies

Robust quality control procedures should include system suitability testing, calibration verification, and ongoing performance monitoring [24]. Control samples prepared at multiple concentration levels enable detection of systematic errors and method drift.

Internal standard selection significantly impacts method performance, with stable isotope-labeled analogs providing optimal compensation for extraction efficiency and matrix effects [11]. When labeled standards are unavailable, structural analogs with similar physicochemical properties offer acceptable alternatives.

Regular equipment maintenance and performance verification ensure consistent analytical results over extended periods. Electrode conditioning for electrochemical detection systems and mass spectrometer calibration for LC-MS methods require standardized protocols and documentation procedures.

Purity

XLogP3

Exact Mass

Appearance

Storage

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Dates

2: Ren SH, Liu SG, Ling Y, Li NB, Luo HQ. Facile method for iodide ion detection via the fluorescence decrease of dihydrolipoic acid/beta-cyclodextrin protected Ag nanoclusters. Spectrochim Acta A Mol Biomol Spectrosc. 2019 Apr 5;212:199-205. doi: 10.1016/j.saa.2019.01.009. Epub 2019 Jan 4. PubMed PMID: 30639913.

3: Micillo R, Sirés-Campos J, García-Borrón JC, Panzella L, Napolitano A, Olivares C. Conjugation with Dihydrolipoic Acid Imparts Caffeic Acid Ester Potent Inhibitory Effect on Dopa Oxidase Activity of Human Tyrosinase. Int J Mol Sci. 2018 Jul 24;19(8). pii: E2156. doi: 10.3390/ijms19082156. PubMed PMID: 30042336; PubMed Central PMCID: PMC6121902.

4: Zhou K, Enkhjargal B, Xie Z, Sun C, Wu L, Malaguit J, Chen S, Tang J, Zhang J, Zhang JH. Dihydrolipoic Acid Inhibits Lysosomal Rupture and NLRP3 Through Lysosome-Associated Membrane Protein-1/Calcium/Calmodulin-Dependent Protein Kinase II/TAK1 Pathways After Subarachnoid Hemorrhage in Rat. Stroke. 2018 Jan;49(1):175-183. doi: 10.1161/STROKEAHA.117.018593. PubMed PMID: 29273596; PubMed Central PMCID: PMC5744882.

5: Wang B, Chen X, Wang Z, Xiong W, Xu T, Zhao X, Cao Y, Guo Y, Li L, Chen S, Huang S, Wang X, Fang M, Shen Z. Aldehyde dehydrogenase 1A1 increases NADH levels and promotes tumor growth via glutathione/dihydrolipoic acid-dependent NAD(+) reduction. Oncotarget. 2017 May 8;8(40):67043-67055. doi: 10.18632/oncotarget.17688. eCollection 2017 Sep 15. PubMed PMID: 28978015; PubMed Central PMCID: PMC5620155.

6: García-Cortés M, Fernández-Argüelles MT, Costa-Fernández JM, Sanz-Medel A. Sensitive prostate specific antigen quantification using dihydrolipoic acid surface-functionalized phosphorescent quantum dots. Anal Chim Acta. 2017 Sep 22;987:118-126. doi: 10.1016/j.aca.2017.08.003. Epub 2017 Aug 13. PubMed PMID: 28916035.

7: Regiart M, Fernández-Baldo MA, Villarroel-Rocha J, Messina GA, Bertolino FA, Sapag K, Timperman AT, Raba J. Microfluidic immunosensor based on mesoporous silica platform and CMK-3/poly-acrylamide-co-methacrylate of dihydrolipoic acid modified gold electrode for cancer biomarker detection. Anal Chim Acta. 2017 Apr 22;963:83-92. doi: 10.1016/j.aca.2017.01.029. Epub 2017 Jan 30. PubMed PMID: 28335979.

8: Bilska-Wilkosz A, Gorny M, Dudek M, Nowinski L, Bednarski M, Iciek M, Kowalczyk-Pachel D, Sokolowska-Jezewicz M, Filipek B, Wlodek L. INACTIVATION OF ALDEHYDE DEHYDROGENASE BY NITROGLYCERIN IN THE PRESENCE AND ABSENCE OF LIPOIC ACID AND DIHYDROLIPOIC ACID. IMPLICATIONS FOR THE PROBLEM OF DIFFERENTIAL EFFECTS OF LIPOIC ACID IN VITRO AND IN VIVO. Acta Pol Pharm. 2016 Nov;73(6):1531-1538. PubMed PMID: 29634107.

9: Zadehvakili B, McNeill SM, Fawcett JP, Giles GI. The design of redox active thiol peroxidase mimics: Dihydrolipoic acid recognition correlates with cytotoxicity and prooxidant action. Biochem Pharmacol. 2016 Mar 15;104:19-28. doi: 10.1016/j.bcp.2016.01.012. Epub 2016 Jan 19. PubMed PMID: 26801688.

10: Khan MI, Iqbal Z, Khan A. Simultaneous determination of the endogenous free α-lipoic acid and dihydrolipoic acid in human plasma and erythrocytes by RP-HPLC coupled with electrochemical detector. Methods Mol Biol. 2015;1208:345-60. doi: 10.1007/978-1-4939-1441-8_25. PubMed PMID: 25323519.

11: Castañeda-Arriaga R, Alvarez-Idaboy JR. Lipoic acid and dihydrolipoic acid. A comprehensive theoretical study of their antioxidant activity supported by available experimental kinetic data. J Chem Inf Model. 2014 Jun 23;54(6):1642-52. doi: 10.1021/ci500213p. Epub 2014 Jun 10. PubMed PMID: 24881907.

12: Wijayanti HB, Oh HE, Sharma R, Deeth HC. Reduction of aggregation of β-lactoglobulin during heating by dihydrolipoic acid. J Dairy Res. 2013 Nov;80(4):383-9. doi: 10.1017/S0022029913000332. Epub 2013 Jul 19. PubMed PMID: 23866304.

13: Liu J, Song E, Liu L, Ma X, Tian X, Dong H, Song Y. Polychlorinated biphenyl quinone metabolites lead to oxidative stress in HepG2 cells and the protective role of dihydrolipoic acid. Toxicol In Vitro. 2012 Sep;26(6):841-8. doi: 10.1016/j.tiv.2012.04.028. Epub 2012 May 8. PubMed PMID: 22580158.

14: Bérczi A, Zimányi L, Asard H. Dihydrolipoic acid reduces cytochrome b561 proteins. Eur Biophys J. 2013 Mar;42(2-3):159-68. doi: 10.1007/s00249-012-0812-x. Epub 2012 Apr 20. PubMed PMID: 22526465.

15: Houng WL, Lin CA, Shen JL, Yeh HI, Wang HH, Chang WH, Chan WH. Dihydrolipoic acid induces cytotoxicity in mouse blastocysts through apoptosis processes. Int J Mol Sci. 2012;13(3):3988-4002. doi: 10.3390/ijms13033988. Epub 2012 Mar 22. PubMed PMID: 22489194; PubMed Central PMCID: PMC3317754.

16: Zhao F, Liu ZQ. Comparison of antioxidant effectiveness of lipoic acid and dihydrolipoic acid. J Biochem Mol Toxicol. 2011 Jul-Aug;25(4):216-23. doi: 10.1002/jbt.20378. Epub 2010 Dec 10. PubMed PMID: 21812071.

17: Laurino P, Kikkeri R, Seeberger PH. Continuous-flow reactor-based synthesis of carbohydrate and dihydrolipoic acid-capped quantum dots. Nat Protoc. 2011 Jul 28;6(8):1209-20. doi: 10.1038/nprot.2011.357. PubMed PMID: 21799489.

18: Mikami Y, Shibuya N, Kimura Y, Nagahara N, Ogasawara Y, Kimura H. Thioredoxin and dihydrolipoic acid are required for 3-mercaptopyruvate sulfurtransferase to produce hydrogen sulfide. Biochem J. 2011 Nov 1;439(3):479-85. doi: 10.1042/BJ20110841. PubMed PMID: 21732914.

19: Khan A, Iqbal Z, Watson DG, Khan A, Khan I, Muhammad N, Muhammad S, Nasib HA, Iqbal N, Faiz-Ur-Rehman, Kashif M. Simultaneous determination of lipoic acid (LA) and dihydrolipoic acid (DHLA) in human plasma using high-performance liquid chromatography coupled with electrochemical detection. J Chromatogr B Analyt Technol Biomed Life Sci. 2011 Jun 15;879(20):1725-31. doi: 10.1016/j.jchromb.2011.04.017. Epub 2011 Apr 22. PubMed PMID: 21550862.

20: Chan WH, Houng WL, Lin CA, Lee CH, Li PW, Hsieh JT, Shen JL, Yeh HI, Chang WH. Impact of dihydrolipoic acid on mouse embryonic stem cells and related regulatory mechanisms. Environ Toxicol. 2013 Feb;28(2):87-97. doi: 10.1002/tox.20700. Epub 2011 Apr 1. PubMed PMID: 21462292.